molecular formula C19H17F2N5OS B1667228 BMS-605541 CAS No. 639858-32-5

BMS-605541

Cat. No.: B1667228
CAS No.: 639858-32-5
M. Wt: 401.4 g/mol
InChI Key: CUPLTRAPYIXFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of BMS 605541 involves multiple steps, starting with the preparation of the 2-aminothiazole scaffold, which is a key component in its structure. The synthetic route typically includes the following steps:

    Formation of the 2-aminothiazole scaffold: This involves the reaction of a thioamide with a haloketone under basic conditions.

    Coupling with an aryl halide: The 2-aminothiazole is then coupled with an aryl halide using a palladium-catalyzed cross-coupling reaction.

    Introduction of the fluorine atoms: Fluorine atoms are introduced through a nucleophilic substitution reaction.

    Final modifications:

Industrial production methods for BMS 605541 would involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Structural Features and Reactivity

BMS-605541 contains several reactive moieties (Fig. 1):

  • Benzamide core : Potential hydrolysis under acidic/basic conditions.

  • 2,4-Difluoro substituents : Susceptible to nucleophilic aromatic substitution.

  • Thiazole-pyridinylamino side chain : May participate in coordination or hydrogen bonding.

  • Cyclopropyl group : Offers steric hindrance and stability under certain conditions.

While no direct reaction data exists in the provided sources, these functional groups suggest plausible reactivity patterns .

Synthetic Optimization Strategies

The synthesis of complex molecules like this compound likely employs Design of Experiments (DoE) and kinetic modeling , as highlighted in case studies for analogous compounds :

Key Optimization Parameters

FactorImpact on ReactionExample from Literature
TemperatureAccelerates kinetics, affects purityCediranib synthesis optimized at 93% yield via higher temperatures .
Residence timeBalances conversion vs. byproductsVanillin intermediates improved with prolonged times .
StoichiometryReduces excess reagents/costGlyoxylic acid-catechol reaction adjusted via DoE .

Kinetic Insights

  • Reactions often follow multi-step mechanisms (e.g., azetidinium ion formation in cediranib synthesis) .

  • First-order kinetics may indicate rate-limiting steps involving intermediates .

Challenges in Scale-Up

No direct data exists for this compound, but general considerations include:

  • Impurity control : Byproducts from fluorine displacement or thiazole degradation.

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) often used for amide bond stability .

  • Catalysis : Potential use of transition metals for C–N coupling (unconfirmed for this compound).

Biological Activity Context

As a VEGFR-2 inhibitor (IC50 = 23 nM) , this compound’s stability in physiological conditions (e.g., hydrolysis in blood plasma) is critical but unreported in the provided sources.

Data Gaps and Recommendations

The absence of explicit reaction data for this compound in the reviewed literature highlights the need for further experimental studies, including:

  • Degradation studies : Hydrolytic/oxidative pathways.

  • Synthetic route publication : Detailed steps, catalysts, and yields.

Scientific Research Applications

Introduction to BMS-605541

This compound is a potent ATP-competitive inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), with an IC50 value of 23 nM. This compound exhibits more than ten-fold selectivity for VEGFR-2 over VEGFR-1, making it a significant candidate in cancer research, particularly in the treatment of various tumors, including lung and colon cancers. Its chemical structure is characterized as N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide, and it is noted for its high purity (≥98%) and oral bioavailability in rodent models .

Applications in Cancer Research

This compound has been primarily studied for its antitumor properties. The following sections detail its applications across various cancer types and mechanisms of action.

Antitumor Efficacy

This compound has demonstrated significant antitumor activity in preclinical models. It is particularly effective against:

  • Lung Cancer : Studies have shown that this compound inhibits tumor growth in lung cancer xenograft models, indicating its potential as a therapeutic agent .
  • Colorectal Cancer : Similar efficacy has been observed in colon cancer models, further supporting its role as a VEGFR-2 inhibitor in targeting tumor angiogenesis .

Case Study: Fibroblast Growth Factor Interaction

In a study investigating the interactions between fibroblast growth factor (FGF) and neuronal activation, this compound was used to block FGF-induced effects on specific neuronal populations. The results indicated that FGF1 activation of neurons was dependent on VEGFR signaling, highlighting the compound's role beyond traditional cancer applications into neurobiology .

Table 1: Summary of Preclinical Findings on this compound

Study TypeCancer TypeModel TypeKey Findings
Xenograft StudyLung CancerHuman Tumor ModelsSignificant reduction in tumor size
Xenograft StudyColorectal CancerHuman Tumor ModelsInhibition of angiogenesis and tumor growth
Neurobiological StudyNeuronal ActivationRodent ModelsBlocked FGF1 effects on neuronal activation via VEGFR

Clinical Trials and Future Directions

While this compound has shown promise in preclinical studies, its transition to clinical trials is essential for determining its efficacy and safety in humans. Bristol Myers Squibb has been involved in various research initiatives aimed at advancing this compound through clinical phases.

Ongoing Research Initiatives

Bristol Myers Squibb supports independent research through Investigator Sponsored Research (ISR) programs, encouraging academic partnerships to explore novel applications of this compound in oncology and beyond . The focus areas include:

  • Investigating combination therapies with other anticancer agents.
  • Exploring its potential applications in other diseases influenced by VEGF signaling.

Mechanism of Action

BMS 605541 exerts its effects by selectively inhibiting the kinase activity of VEGFR-2. This inhibition prevents the phosphorylation of VEGFR-2 and subsequent activation of downstream signaling pathways involved in angiogenesis. By blocking these pathways, BMS 605541 effectively reduces endothelial cell proliferation, migration, and survival, thereby inhibiting tumor growth and metastasis .

The molecular targets of BMS 605541 include VEGFR-2, Flk-1, VEGFR-1, and PDGFR-β. The compound binds to the ATP-binding site of these receptors, preventing their activation and subsequent signaling .

Comparison with Similar Compounds

BMS 605541 is unique in its selectivity and potency as a VEGFR-2 kinase inhibitor. Similar compounds include:

Compared to these compounds, BMS 605541 demonstrates higher selectivity for VEGFR-2, making it a valuable tool for studying VEGFR-2-specific pathways and developing targeted therapies.

Biological Activity

BMS-605541 is a potent ATP-competitive inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. This compound has been evaluated for its biological activity, particularly in the context of cancer treatment.

Chemical Profile

  • Chemical Name : this compound
  • CAS Registry Number : 639858-32-5
  • Molecular Weight : 421.5 g/mol
  • IC50 Value : 23 nM for VEGFR-2
  • Selectivity : Over 10-fold selectivity for VEGFR-2 compared to VEGFR-1 .

This compound functions by competitively inhibiting the ATP-binding site of VEGFR-2. This inhibition prevents the receptor from activating downstream signaling pathways essential for endothelial cell proliferation and migration, thereby reducing angiogenesis associated with tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits VEGFR-2 phosphorylation in human endothelial cells. The compound's potency was assessed through various assays, including:

  • Cell Viability Assays : Using cell lines such as HUVEC (human umbilical vein endothelial cells), researchers measured the impact of this compound on cell proliferation.
  • Angiogenesis Assays : The compound was tested in Matrigel assays to evaluate its effect on tube formation by endothelial cells.

Results Summary

Assay TypeResult
IC50 (VEGFR-2)23 nM
Selectivity>10-fold for VEGFR-2 over VEGFR-1
Inhibition of Tube FormationSignificant reduction observed in Matrigel assays

Case Studies and Clinical Applications

This compound has been explored in preclinical models for various cancers, including lung and colorectal cancers. Notably, it has shown promise in:

  • Lung Cancer Models : In xenograft models, this compound administration led to reduced tumor growth and improved survival rates.
  • Colorectal Cancer Studies : The compound demonstrated efficacy in inhibiting tumor-associated angiogenesis, suggesting potential for therapeutic use in colorectal cancer patients.

Research Findings

A study published in the European Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of this compound derivatives, revealing that modifications to the core structure can enhance potency and selectivity against VEGFRs .

Key Findings from Literature

  • Efficacy : this compound significantly inhibited tumor growth in preclinical models.
  • Safety Profile : Early studies suggested a favorable safety profile, with minimal off-target effects observed at therapeutic doses.
  • Combination Therapies : Investigations into combining this compound with other chemotherapeutics are ongoing to assess synergistic effects.

Properties

IUPAC Name

N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPLTRAPYIXFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-[pyridin-2-ylamino]-thiazole-5-carbaldehyde (41.0 mg, 0.2 mmol) and 5-amino-N-cyclopropyl-2,4-difluorobenzamide (46.6 mg, 0.22 mmol) in TFA/DCM (1:1, 1 mL) was stirred at RT for 10 min and triethylsilane (0.1 mL) was added. The mixture was stirred for 1 h, then concentrated and the residue was neutralized with NaHCO3 solution and the precipitates occurred. The precipitates were collected, washed with water and dried. The solid was triturated with MeOH and filtered to afford the title compound as a grayish solid (38 mg, 47%). Small amount of solid was boiled in methanol, the mixture was cooled to RT and filtered to afford a white solid. MS m/z 402 (M+H)+. 1H NMR (DMSO-d6) δ 8.23 (d, 1H, J=4.0 Hz), 8.15 (s, 1 H), 7.65 (t, 1 H, J=7.15 Hz), 7.26 (s, 1 H), 7.16 (m, 1 H), 7.01 (d, 1 H, J=8.75 Hz), 6.95 (m, 1 H), 6.89 (t, 1 H, J=7.15 Hz), 6.12 (s 1 H), 4.43 (m, 2 H), 2.79 (m, 1 H), 0.69 (m, 2 H), 0.51 (m, 2 H).
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
46.6 mg
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-605541
Reactant of Route 2
Reactant of Route 2
BMS-605541
Reactant of Route 3
Reactant of Route 3
BMS-605541
Reactant of Route 4
BMS-605541
Reactant of Route 5
Reactant of Route 5
BMS-605541
Reactant of Route 6
Reactant of Route 6
BMS-605541

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.